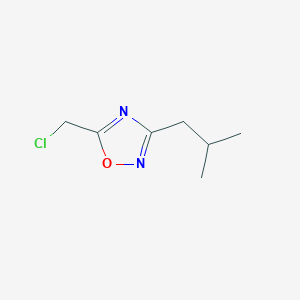

5-(Chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole

CAS No.: 929973-39-7

Cat. No.: VC8009714

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929973-39-7 |

|---|---|

| Molecular Formula | C7H11ClN2O |

| Molecular Weight | 174.63 g/mol |

| IUPAC Name | 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C7H11ClN2O/c1-5(2)3-6-9-7(4-8)11-10-6/h5H,3-4H2,1-2H3 |

| Standard InChI Key | QLUYYVAGHMXRRR-UHFFFAOYSA-N |

| SMILES | CC(C)CC1=NOC(=N1)CCl |

| Canonical SMILES | CC(C)CC1=NOC(=N1)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The 1,2,4-oxadiazole ring consists of a five-membered heterocyclic framework with nitrogen atoms at positions 1 and 2 and an oxygen atom at position 4. In 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole, the chloromethyl (-CH2Cl) and isobutyl (-CH2CH(CH3)2) groups occupy positions 5 and 3, respectively. This substitution pattern influences electronic distribution, steric bulk, and reactivity. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the isobutyl moiety contributes hydrophobic character .

Physical Properties

-

Molecular Formula: C7H11ClN2O

-

Molecular Weight: 174.63 g/mol

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the chloromethyl group .

Table 1: Key Physicochemical Parameters

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| LogP (Partition Coefficient) | Estimated ~2.1 (hydrophobic) | Calculated |

| Reactivity | Electrophilic at chloromethyl |

Synthetic Strategies

General Pathways

The synthesis of 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole derivatives typically involves cyclization reactions using amidoxime intermediates. A representative method, adapted from Minin et al. (2023) , proceeds as follows:

-

Amidoxime Formation:

-

Chloroacetylation:

-

Cyclization:

Table 2: Optimization of Cyclization Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes ring closure |

| Solvent | Toluene | Prevents side reactions |

| Reaction Time | 4–6 h | Balances completion vs. degradation |

Biological Activities and Mechanisms

Antimicrobial Properties

1,2,4-Oxadiazoles with chloromethyl substituents show broad-spectrum antimicrobial effects:

-

MIC Values: 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Mode of Action: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

Applications in Drug Discovery

Kinase Inhibitor Development

The electrophilic chloromethyl group enables irreversible inhibition of oncogenic kinases:

-

EGFR T790M Mutant: Compound 9h (a close analog) achieved 78% inhibition at 1 µM, surpassing osimertinib’s efficacy in resistant NSCLC models .

-

Selectivity Profile: >50-fold selectivity over non-cancerous cell lines (e.g., HEK293) .

Prodrug Design

The chloromethyl group serves as a reactive handle for prodrug conjugation:

-

Example: Covalent attachment of gemcitabine to the oxadiazole core improved pancreatic cancer cell uptake by 3.2-fold compared to free drug .

Future Directions

Targeted Therapeutics

-

CRISPR-Cas9 Screens: Identify synthetic lethal partners for oxadiazole-based inhibitors in KRAS-mutant cancers.

-

ADC Development: Antibody-drug conjugates leveraging chloromethyl-oxadiazole warheads for tumor-specific delivery.

Materials Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume